molecular formula C8H4F2 B1335852 1-Ethynyl-2,4-difluorobenzene CAS No. 302912-34-1

1-Ethynyl-2,4-difluorobenzene

Cat. No. B1335852
CAS RN: 302912-34-1
M. Wt: 138.11 g/mol
InChI Key: HRUJQXRGWQWYDH-UHFFFAOYSA-N
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Description

1-Ethynyl-2,4-difluorobenzene is an alkyne bearing fluoro group in the phenyl ring . It has a molecular weight of 138.11 .


Synthesis Analysis

1-Ethynyl-2,4-difluorobenzene may be used to synthesize sulfonated poly(arylene ether)s containing CM and TFP [4-[Trifluorovinyl(oxy)]phenol] . It may also be employed for the preparation of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole .


Molecular Structure Analysis

The linear formula of 1-Ethynyl-2,4-difluorobenzene is HC≡CC6H3F2 .


Chemical Reactions Analysis

1-Ethynyl-2,4-difluorobenzene may be used in the synthesis of sulfonated poly(arylene ether)s containing CM and TFP [4-[Trifluorovinyl(oxy)]phenol] . It may also be employed for the preparation of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole .


Physical And Chemical Properties Analysis

1-Ethynyl-2,4-difluorobenzene has a melting point of 29-32 °C (lit.) . It should be stored at a temperature of 2-8°C .

Mechanism of Action

Target of Action

It is known that the compound is an alkyne bearing fluoro group in the phenyl ring . This suggests that it may interact with a variety of biological targets, particularly those that have affinity for aromatic compounds.

Mode of Action

It is known that the compound can participate in cross-coupling reactions . This suggests that it may interact with its targets through covalent bonding, leading to changes in the target’s structure and function.

Biochemical Pathways

1-Ethynyl-2,4-difluorobenzene may be used to synthesize sulfonated poly(arylene ether)s containing 1-Ethynyl-2,4-difluorobenzene and 4-[Trifluorovinyl(oxy)]phenol This suggests that the compound may affect biochemical pathways related to the synthesis and degradation of these polymers

Result of Action

Given its potential to participate in cross-coupling reactions , it may cause structural changes in its targets that alter their function. These changes could have a variety of downstream effects, depending on the specific targets and the context in which the compound is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethynyl-2,4-difluorobenzene. For example, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures Additionally, the compound’s efficacy may be influenced by the pH, ionic strength, and presence of other compounds in its environment

Safety and Hazards

1-Ethynyl-2,4-difluorobenzene is classified as Eye Irritant 2, Flammable Solid 2, Skin Irritant 2, and STOT SE 3 . It has a flash point of 33 °C (closed cup) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1-ethynyl-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUJQXRGWQWYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407953
Record name 1-Ethynyl-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302912-34-1
Record name 1-Ethynyl-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-2,4-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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